
The Dual Role of NSD1 in Cancer: A Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NSD-IN-2

Cat. No.: B11928476 Get Quote

An In-depth Examination of NSD1's Function, Signaling, and Therapeutic Potential in Oncology

Introduction
Nuclear Receptor Binding SET Domain Protein 1 (NSD1) is a histone methyltransferase with a

complex and often contradictory role in the landscape of human cancer.[1][2][3][4] Primarily

known for its role in catalyzing the mono- and di-methylation of histone H3 at lysine 36

(H3K36me1/2), NSD1 is a critical regulator of the epigenetic code.[1][2][5] Its activity influences

gene expression, DNA methylation patterns, and genomic stability, thereby impacting

fundamental cellular processes.[6][7] Dysregulation of NSD1, through genetic mutations,

chromosomal translocations, or epigenetic silencing, is increasingly recognized as a key event

in the development and progression of a diverse range of malignancies.[1][2][6] This technical

guide provides a comprehensive overview of the current understanding of NSD1's function in

cancer, tailored for researchers, scientists, and drug development professionals.

The Dichotomous Nature of NSD1 in Cancer:
Oncogene vs. Tumor Suppressor
A central theme in the study of NSD1 in oncology is its context-dependent function, acting as

either an oncogene or a tumor suppressor in different cellular environments.[3][4][8]

NSD1 as an Oncogene
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In the realm of hematological malignancies, particularly pediatric acute myeloid leukemia

(AML), NSD1 exhibits clear oncogenic properties.[1][2][3][9] This is frequently driven by a

recurrent chromosomal translocation, t(5;11)(q35;p15.5), which results in the fusion of the

NUP98 gene to the C-terminal portion of NSD1, creating the NUP98-NSD1 oncoprotein.[1][2]

[3][9] The fusion protein retains the catalytic SET domain of NSD1, leading to aberrant H3K36

methylation and the subsequent activation of pro-leukemogenic gene expression programs,

including the HOXA gene cluster.[5][8] The transforming activity of NUP98-NSD1 is dependent

on its methyltransferase activity, highlighting a potential therapeutic vulnerability.[1][2][8]

NSD1 as a Tumor Suppressor
In contrast to its role in leukemia, NSD1 predominantly functions as a tumor suppressor in a

variety of solid tumors.[1][2][3] Putative loss-of-function mutations and epigenetic silencing of

NSD1 are frequently observed in head and neck squamous cell carcinoma (HNSCC), lung

squamous cell carcinoma (LUSC), neuroblastoma, and glioma.[1][2][10] In these contexts, the

inactivation of NSD1 leads to a global reduction in H3K36me2 levels, which in turn triggers a

cascade of epigenetic alterations, including the spreading of repressive H3K27me3 marks and

widespread DNA hypomethylation.[1][2][11] This epigenetic reprogramming can lead to the

dysregulation of genes controlling cell growth and differentiation, thereby promoting

tumorigenesis.[10][12]

Quantitative Data on NSD1 Alterations in Cancer
The frequency and nature of NSD1 alterations vary significantly across different cancer types.

The following tables summarize key quantitative data from publicly available cancer genomics

datasets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.mdpi.com/2075-1729/11/9/877
https://pmc.ncbi.nlm.nih.gov/articles/PMC10541623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.mdpi.com/2075-1729/11/9/877
https://pmc.ncbi.nlm.nih.gov/articles/PMC10541623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520630/
https://www.researchgate.net/figure/Patient-survival-analysis-using-mRNA-expression-of-NSD1-and-NSD2-A-Kaplan-Meier_fig2_338610496
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.researchgate.net/figure/Patient-survival-analysis-using-mRNA-expression-of-NSD1-and-NSD2-A-Kaplan-Meier_fig2_338610496
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.mdpi.com/2075-1729/11/9/877
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.researchgate.net/figure/Tumor-suppressor-like-properties-of-NSD1-A-Colony-formation-assay-Left-NSD1_fig4_40696082
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885607/
https://www.researchgate.net/figure/Tumor-suppressor-like-properties-of-NSD1-A-Colony-formation-assay-Left-NSD1_fig4_40696082
https://www.researchgate.net/figure/NSD1-mutations-in-the-expanded-TCGA-HNSCC-cohort-Alterations-in-NSD1-gene-found-in-a_fig4_334306734
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type
NSD1 Alteration
Frequency (%)

Predominant
Alteration Type

Reference

Head and Neck

Squamous Cell

Carcinoma (HPV-

negative)

~10-13%
Inactivating mutations,

homozygous deletions
[12][13]

Lung Squamous Cell

Carcinoma

High frequency of

inactivating mutations

and deletions

Inactivating mutations,

deletions
[7]

Neuroblastoma Common

CpG island

hypermethylation

(epigenetic silencing)

[9][10][12]

Glioma Common

CpG island

hypermethylation

(epigenetic silencing)

[9][10][12]

Acute Myeloid

Leukemia (pediatric)
Recurrent

t(5;11) translocation

(NUP98-NSD1 fusion)
[2][3][9]

Clear Cell Renal Cell

Carcinoma
Frequent Promoter methylation [2]

Colorectal Cancer Alterations present
mRNA expression

alterations
[8][14]
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Cancer Type NSD1 Alteration
Impact on Patient
Survival

Reference

Head and Neck

Squamous Cell

Carcinoma (HPV-

negative)

Inactivating mutations

Improved overall

survival, increased

sensitivity to cisplatin

[13]

Neuroblastoma
Promoter

hypermethylation

Predictor of poor

outcome
[10]

Colorectal Cancer
Low mRNA

expression

Decreased patient

survival
[8][14]

Hepatocellular

Carcinoma
High expression

Associated with poor

prognosis
[15][16]

Signaling Pathways and Molecular Mechanisms
NSD1 exerts its influence on cancer development through a complex interplay of signaling

pathways and molecular mechanisms, primarily revolving around its histone methyltransferase

activity.

The Epigenetic Crosstalk: H3K36me2, H3K27me3, and
DNA Methylation
The primary molecular function of NSD1 is the deposition of H3K36me1/2.[1][2][5] This histone

mark is generally associated with transcriptionally active chromatin and plays a crucial role in

maintaining genomic integrity. A key aspect of NSD1's function is the antagonistic relationship

between H3K36me2 and the repressive H3K27me3 mark, which is deposited by the Polycomb

Repressive Complex 2 (PRC2).[1][2] Loss of NSD1-mediated H3K36me2 allows for the

expansion of H3K27me3 into intergenic regions, leading to the silencing of tumor suppressor

genes.[1][2][11]

Furthermore, H3K36 methylation is intricately linked to DNA methylation. H3K36me2 deposited

by NSD1 can recruit DNA methyltransferases (DNMTs), thereby influencing DNA methylation

patterns.[5] Consequently, the loss of NSD1 can lead to widespread DNA hypomethylation, a

hallmark of genomic instability in cancer.[11][13]
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NSD1's central role in epigenetic regulation.

Involvement in Key Cancer Signaling Pathways
NSD1 has been shown to interact with and modulate several key signaling pathways implicated

in cancer.

Wnt/β-catenin Signaling: In hepatocellular carcinoma (HCC), NSD1 is reported to be

overexpressed and promotes tumorigenesis by activating the Wnt/β-catenin signaling

pathway through the regulation of Wnt10b expression.[15] Knockout of NSD1 in HCC cells
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leads to increased H3K27me3 at the Wnt10b promoter, inhibiting its transcription and

thereby suppressing the Wnt/β-catenin pathway.[15][16]

NF-κB Signaling: There is evidence suggesting that NSD1 can regulate the NF-κB pathway

by directly methylating the RelA (p65) subunit, leading to its activation.[15] This can

contribute to inflammation-driven tumorigenesis.

Akt/mTORC1 Signaling: In HNSCC, NSD1 depletion has been shown to downregulate the

Akt/mTORC1 pathway, which is a critical regulator of cell growth and proliferation.[2]
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NSD1's interaction with key cancer signaling pathways.

Experimental Protocols for Studying NSD1 Function
Investigating the role of NSD1 in cancer requires a range of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.
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CRISPR-Cas9 Mediated Knockout of NSD1
This protocol describes the generation of NSD1 knockout cell lines using the CRISPR-Cas9

system, enabling the study of loss-of-function phenotypes.

Methodology:

gRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting early

exons of the NSD1 gene to ensure a frameshift mutation and subsequent protein knockout.

Synthesized sgRNA oligonucleotides are annealed and cloned into a suitable Cas9

expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

Transfection: Transfect the Cas9-sgRNA plasmids into the cancer cell line of interest using a

lipid-based transfection reagent or electroporation.

Selection: 24-48 hours post-transfection, select for transfected cells by adding puromycin to

the culture medium. The appropriate concentration of puromycin should be determined

beforehand with a kill curve.

Single-Cell Cloning: After selection, plate the cells at a very low density (e.g., 0.5 cells/well)

in 96-well plates to isolate single clones.

Verification of Knockout: Expand the single-cell clones and screen for NSD1 knockout.

Genomic DNA PCR and Sequencing: Extract genomic DNA and perform PCR to amplify

the targeted region. Sequence the PCR products to identify insertions or deletions (indels)

that cause a frameshift.

Western Blot: Lyse the cells and perform a Western blot using an antibody specific for

NSD1 to confirm the absence of the protein.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H3K36me2
ChIP-seq is used to map the genome-wide distribution of H3K36me2 and assess how it is

altered by NSD1 knockout or overexpression.
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Methodology:

Cell Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture

medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

Quench the reaction with glycine.

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into

fragments of 200-500 bp.

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for

H3K36me2. Add protein A/G magnetic beads to pull down the antibody-histone-DNA

complexes.

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin

from the beads.

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C

overnight with NaCl. Purify the DNA using a spin column kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and sequence it on a next-generation sequencing platform.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify regions enriched for H3K36me2. Compare the H3K36me2 profiles between

experimental conditions (e.g., wild-type vs. NSD1 knockout).

RNA-sequencing (RNA-seq) for Gene Expression
Profiling
RNA-seq is employed to determine the global changes in gene expression resulting from the

modulation of NSD1 activity.

Methodology:

RNA Extraction: Extract total RNA from the cells of interest (e.g., NSD1 knockdown and

control cells) using a column-based kit or TRIzol reagent.
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Library Preparation:

mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first and

second-strand cDNA.

Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments

and amplify the library by PCR.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

Data Analysis:

Quality Control and Alignment: Perform quality control on the raw sequencing reads and

align them to the reference genome.

Differential Gene Expression Analysis: Quantify gene expression levels and identify

differentially expressed genes between conditions.

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway

analysis tools to identify the biological pathways affected by the changes in gene

expression.

Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a

measure of cell survival and growth potential following NSD1 manipulation.

Methodology:

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

Incubation: Incubate the cells for 1-2 weeks, allowing them to form colonies.

Fixing and Staining:

Wash the plates with PBS.
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Fix the colonies with methanol or a mixture of methanol and acetic acid.

Stain the colonies with crystal violet solution.

Quantification:

Wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of at least 50 cells).

The plating efficiency and surviving fraction can be calculated to compare between

different treatment groups.

Xenograft Mouse Model for In Vivo Tumor Growth
Studies
Xenograft models are used to evaluate the effect of NSD1 on tumor growth in a living

organism.

Methodology:

Cell Preparation: Harvest the cancer cells (e.g., NSD1 knockout and control cells) and

resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

Subcutaneous Injection: Inject a defined number of cells (e.g., 1-5 million) subcutaneously

into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure their dimensions with calipers every few days.

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Endpoint and Analysis:
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At the end of the experiment (based on tumor size limits or a predetermined time point),

euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

The tumors can be further processed for histological analysis or molecular studies (e.g.,

Western blot, immunohistochemistry).
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A typical experimental workflow to study NSD1 function.

Therapeutic Implications and Future Directions
The dual role of NSD1 in cancer presents both challenges and opportunities for therapeutic

development.

Targeting Oncogenic NSD1: In cancers where NSD1 acts as an oncogene, such as NUP98-

NSD1-driven AML, targeting its catalytic activity is a promising strategy. Small molecule

inhibitors of the NSD1 SET domain are in development and have shown preclinical efficacy

in reducing leukemic cell proliferation.[1][17][18]

Exploiting Tumor Suppressor NSD1 Loss: In solid tumors with NSD1 loss-of-function, the

resulting epigenetic vulnerabilities could be exploited therapeutically. For instance, the

increased reliance on other epigenetic regulators in NSD1-deficient cells might create

synthetic lethal interactions that can be targeted. Additionally, the association of NSD1

mutations with increased sensitivity to cisplatin in HNSCC suggests that NSD1 status could

be a predictive biomarker for treatment response.[13]

Future research should focus on further elucidating the context-dependent mechanisms that

dictate NSD1's function in different cancers. A deeper understanding of the downstream

effectors of NSD1-mediated epigenetic regulation will be crucial for identifying novel therapeutic

targets and developing personalized treatment strategies for patients with NSD1-altered

tumors. The development of more specific and potent NSD1 inhibitors and the identification of

robust biomarkers to predict their efficacy will be key to translating our growing knowledge of

NSD1 biology into clinical benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NSD1 Mutations in Sotos Syndrome Induce Differential Expression of Long Noncoding
RNAs, miR646 and Genes Controlling the G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949142/
https://www.cbioportal.org/comparison/survival?sessionId=5d11195ce4b0ab4137877524&unselectedGroups=%5B%22NA%22%5D
https://frontend.cbioportal.org/
https://www.benchchem.com/product/b11928476?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. consensus.app [consensus.app]

5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]

7. origene.com [origene.com]

8. researchgate.net [researchgate.net]

9. NSD1 supports cell growth and regulates autophagy in HPV-negative head and neck
squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Low expression of NSD1, NSD2, and NSD3 define a subset of human papillomavirus-
positive oral squamous carcinomas with unfavorable prognosis - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. frontend.cbioportal.org [frontend.cbioportal.org]

14. Computational analyses on genetic alterations in the NSD genes family and the
implications for colorectal cancer development - ecancer [ecancer.org]

15. CRISPR/Cas9-mediated knockout of NSD1 suppresses the hepatocellular carcinoma
development via the NSD1/H3/Wnt10b signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

16. CRISPR/Cas9-mediated knockout of NSD1 suppresses the hepatocellular carcinoma
development via the NSD1/H3/Wnt10b signaling pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. NSD1 deposits histone H3 lysine 36 dimethylation to pattern non-CG DNA methylation in
neurons - PMC [pmc.ncbi.nlm.nih.gov]

18. cBioPortal for Cancer Genomics [cbioportal.org]

To cite this document: BenchChem. [The Dual Role of NSD1 in Cancer: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11928476#the-role-of-nsd1-in-cancer-development-
and-progression]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/figure/NSD1-silencing-suppresses-tumor-growth-in-vivo-a-c-A-xenograft-model-was-established_fig5_358847238
https://www.mdpi.com/2075-1729/11/9/877
https://consensus.app/search/can-crisprcas9-knockout-of-nsd1-effectively-suppre/l8Ah2U4ERyOtQ3rvARxfYQ/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520630/
https://www.biorxiv.org/content/10.1101/2025.06.16.659867v1.full.pdf
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp214461-nsd1-human-qpcr-primer-pair-nm-022455
https://www.researchgate.net/figure/Patient-survival-analysis-using-mRNA-expression-of-NSD1-and-NSD2-A-Kaplan-Meier_fig2_338610496
https://pmc.ncbi.nlm.nih.gov/articles/PMC10541623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10541623/
https://www.researchgate.net/figure/Tumor-suppressor-like-properties-of-NSD1-A-Colony-formation-assay-Left-NSD1_fig4_40696082
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885607/
https://www.researchgate.net/figure/NSD1-mutations-in-the-expanded-TCGA-HNSCC-cohort-Alterations-in-NSD1-gene-found-in-a_fig4_334306734
https://frontend.cbioportal.org/
https://ecancer.org/en/journal/article/1001-computational-analyses-on-genetic-alterations-in-the-nsd-genes-family-and-the-implications-for-colorectal-cancer-development
https://ecancer.org/en/journal/article/1001-computational-analyses-on-genetic-alterations-in-the-nsd-genes-family-and-the-implications-for-colorectal-cancer-development
https://pmc.ncbi.nlm.nih.gov/articles/PMC6854717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6854717/
https://pubmed.ncbi.nlm.nih.gov/31727171/
https://pubmed.ncbi.nlm.nih.gov/31727171/
https://pubmed.ncbi.nlm.nih.gov/31727171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949142/
https://www.cbioportal.org/comparison/survival?sessionId=5d11195ce4b0ab4137877524&unselectedGroups=%5B%22NA%22%5D
https://www.benchchem.com/product/b11928476#the-role-of-nsd1-in-cancer-development-and-progression
https://www.benchchem.com/product/b11928476#the-role-of-nsd1-in-cancer-development-and-progression
https://www.benchchem.com/product/b11928476#the-role-of-nsd1-in-cancer-development-and-progression
https://www.benchchem.com/product/b11928476#the-role-of-nsd1-in-cancer-development-and-progression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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